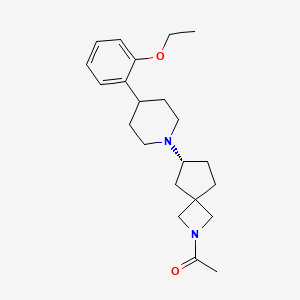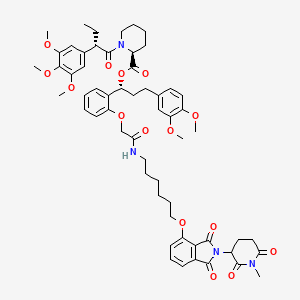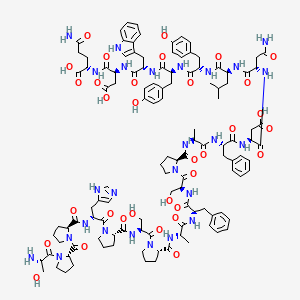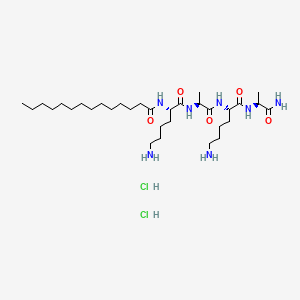
Myristoyl tetrapeptide-12 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl tetrapeptide-12 (dihydrochloride) involves the coupling of myristic acid with a tetrapeptide sequence. The process typically includes the following steps:
Activation of Myristic Acid: Myristic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.
Peptide Coupling: The activated myristic acid is then coupled with the tetrapeptide sequence (Lys-Ala-Lys-Ala) using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure Myristoyl tetrapeptide-12.
Formation of Dihydrochloride Salt: The purified peptide is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of Myristoyl tetrapeptide-12 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of advanced technologies such as solid-phase peptide synthesis (SPPS) and continuous flow reactors can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Myristoyl tetrapeptide-12 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.
Substitution: The peptide can participate in substitution reactions, particularly at the lysine residues, where amino groups can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various acylating or alkylating agents can be used to modify the amino groups on lysine residues.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield modified peptides with different functional groups .
Aplicaciones Científicas De Investigación
Myristoyl tetrapeptide-12 (dihydrochloride) has a wide range of scientific research applications, including:
Cosmetics: It is widely used in hair care products, particularly for promoting the growth of eyelashes and eyebrows.
Biomedical Research: The compound is used in studies related to hair growth and skin conditioning.
Pharmaceuticals: Research is ongoing to explore its potential therapeutic applications, including wound healing and tissue regeneration.
Industrial Applications: It is used in the formulation of various cosmetic products due to its stability and effectiveness in enhancing hair growth.
Mecanismo De Acción
Myristoyl tetrapeptide-12 (dihydrochloride) exerts its effects by directly activating SMAD2 and inducing the linking of SMAD3 with DNA. This activation leads to alterations in matrix metabolism, which promotes hair growth and improves skin conditioning. The molecular targets involved include the SMAD2 and SMAD3 proteins, which are key components of the TGF-beta/Smad signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Myristoyl pentapeptide-17: Another peptide used in hair care products, known for its ability to promote hair growth.
Palmitoyl tetrapeptide-7: A peptide that reduces inflammation and improves skin elasticity.
Acetyl tetrapeptide-3: Known for its anti-aging properties and ability to stimulate hair growth.
Uniqueness
Myristoyl tetrapeptide-12 (dihydrochloride) is unique due to its specific sequence and ability to activate the SMAD2/SMAD3 pathway, which is not commonly observed in other similar peptides. This unique mechanism of action makes it particularly effective in promoting hair growth and improving skin conditioning .
Propiedades
Fórmula molecular |
C32H65Cl2N7O5 |
|---|---|
Peso molecular |
698.8 g/mol |
Nombre IUPAC |
N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide;dihydrochloride |
InChI |
InChI=1S/C32H63N7O5.2ClH/c1-4-5-6-7-8-9-10-11-12-13-14-21-28(40)38-26(19-15-17-22-33)31(43)37-25(3)30(42)39-27(20-16-18-23-34)32(44)36-24(2)29(35)41;;/h24-27H,4-23,33-34H2,1-3H3,(H2,35,41)(H,36,44)(H,37,43)(H,38,40)(H,39,42);2*1H/t24-,25-,26-,27-;;/m0../s1 |
Clave InChI |
OLBOXWTYZCYOHW-OSQDUZRTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N.Cl.Cl |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)

![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)
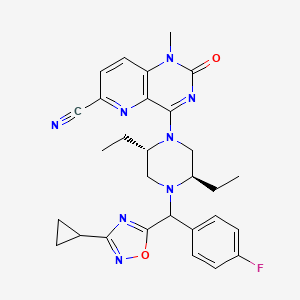

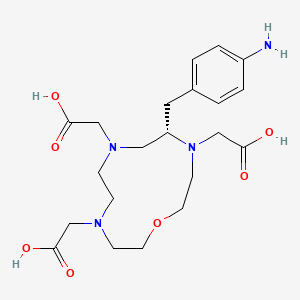
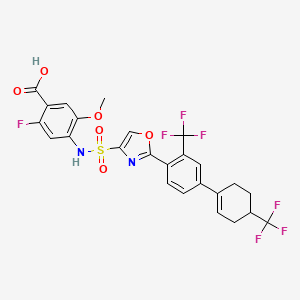
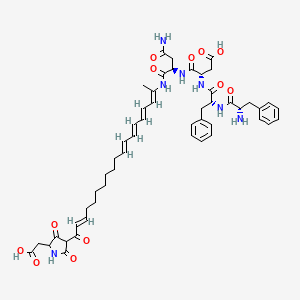

![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)

